molecular formula C28H34O6 B1666591 Benzodrocortisone CAS No. 28956-89-0

Benzodrocortisone

Cat. No.: B1666591
CAS No.: 28956-89-0
M. Wt: 466.6 g/mol
InChI Key: LPEYMYDYPGRLBU-YGZHYJPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It was assigned an International Nonproprietary Name (INN) in 2016 but has yet to be marketed . This compound is a derivative of hydrocortisone, a naturally occurring glucocorticoid produced by the adrenal cortex. Benzodrocortisone is primarily studied for its potential therapeutic applications in various inflammatory and autoimmune disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzodrocortisone is synthesized through the esterification of hydrocortisone with benzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Benzodrocortisone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzodrocortisone has been studied for various scientific research applications, including:

Mechanism of Action

Benzodrocortisone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA. This interaction modulates the transcription of target genes involved in inflammatory and immune responses. The primary molecular targets include cytokines, chemokines, and adhesion molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its esterified structure, which may confer different pharmacokinetic properties compared to its parent compound, hydrocortisone. The benzoate ester group can influence the compound’s solubility, stability, and bioavailability, potentially leading to different therapeutic outcomes .

Properties

CAS No.

28956-89-0

Molecular Formula

C28H34O6

Molecular Weight

466.6 g/mol

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate

InChI

InChI=1S/C28H34O6/c1-26-12-10-19(30)14-18(26)8-9-20-21-11-13-28(23(32)16-29,27(21,2)15-22(31)24(20)26)34-25(33)17-6-4-3-5-7-17/h3-7,14,20-22,24,29,31H,8-13,15-16H2,1-2H3/t20-,21-,22-,24+,26-,27-,28-/m0/s1

InChI Key

LPEYMYDYPGRLBU-YGZHYJPASA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O

Appearance

Solid powder

Key on ui other cas no.

28956-89-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzodrocortisone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzodrocortisone
Reactant of Route 2
Benzodrocortisone
Reactant of Route 3
Benzodrocortisone
Reactant of Route 4
Benzodrocortisone
Reactant of Route 5
Benzodrocortisone
Reactant of Route 6
Benzodrocortisone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.